molecular formula C18H19NO5 B3381528 N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide CAS No. 247571-72-8

N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B3381528
CAS No.: 247571-72-8
M. Wt: 329.3 g/mol
InChI Key: ZZNKXGOOXACZPD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxyphenyl group, a formyl group, and a methoxyphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-ethoxyaniline with 4-formyl-2-methoxyphenol in the presence of a suitable catalyst to form an intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactor Synthesis: Utilizing batch reactors to control the reaction conditions precisely, ensuring high yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: N-(4-ethoxyphenyl)-2-(4-carboxy-2-methoxyphenoxy)acetamide.

    Reduction: N-(4-ethoxyphenyl)-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.

    Substitution: N-(4-ethoxyphenyl)-2-(4-substituted-2-methoxyphenoxy)acetamide.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: It is explored for its use in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It is studied for its interactions with biological macromolecules and potential biological activities.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxyphenoxy group may interact with hydrophobic pockets within biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-2-(4-hydroxy-2-methoxyphenoxy)acetamide
  • N-(4-ethoxyphenyl)-2-(4-methoxy-2-methoxyphenoxy)acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-3-23-15-7-5-14(6-8-15)19-18(21)12-24-16-9-4-13(11-20)10-17(16)22-2/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNKXGOOXACZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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